Stipiamide

Description

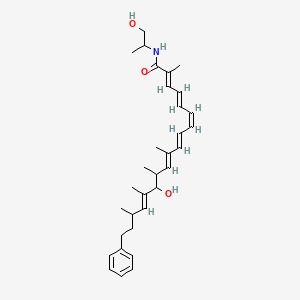

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H45NO3 |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

(2E,4E,6Z,8E,10E,14E)-13-hydroxy-N-(1-hydroxypropan-2-yl)-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide |

InChI |

InChI=1S/C32H45NO3/c1-24(15-11-8-7-9-12-16-26(3)32(36)33-29(6)23-34)21-27(4)31(35)28(5)22-25(2)19-20-30-17-13-10-14-18-30/h7-18,21-22,25,27,29,31,34-35H,19-20,23H2,1-6H3,(H,33,36)/b8-7-,12-9+,15-11+,24-21+,26-16+,28-22+ |

InChI Key |

LCADVYTXPLBAGB-AUQKUMLUSA-N |

SMILES |

CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Isomeric SMILES |

CC(CCC1=CC=CC=C1)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)NC(C)CO)O |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Synonyms |

stipiamide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Stipiamide

Microbial Sources of Stipiamide

Myxobacteria are a significant source of natural products, including polyketides, non-ribosomal peptides, and hybrid molecules like this compound. jmb.or.kr The production of this compound appears to be a characteristic feature of certain myxobacterial strains. jmb.or.kr

Myxococcus stipitatus as a Primary Producer

Myxococcus stipitatus is recognized as a primary source of this compound. jmb.or.krresearchgate.netmdpi.comnp-mrd.org Strains of M. stipitatus, such as DSM 14675 and AJ-12587, have been identified as producers of this compound and its derivatives, referred to as phenalamides. jmb.or.krnp-mrd.orgmbl.or.krnite.go.jp The production of phenalamides is considered a unique characteristic of M. stipitatus compared to other Myxococcus species like M. xanthus and M. fulvus. jmb.or.kr Research has identified a gene cluster in M. stipitatus DSM 14675 believed to be responsible for the biosynthesis of phenalamide. jmb.or.kr This cluster contains genes encoding enzymes typical of polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), consistent with this compound's hybrid structure. jmb.or.kr

| Microbial Source | This compound/Phenalamide Production | Notes |

| Myxococcus stipitatus | Yes | Primary producer, multiple strains identified. jmb.or.krresearchgate.netmdpi.comnp-mrd.orgmbl.or.krnite.go.jp |

| Myxococcus xanthus | No | Does not produce phenalamides. jmb.or.kr |

| Myxococcus fulvus | No | Does not produce phenalamides. jmb.or.kr |

| Polyangium sp. | Yes | Detected as a producer of phenalamide A1. researchgate.netmdpi.com |

| Cystobacter fuscus | Yes (related compounds) | Producer of novel antifungal polyene amides. springernature.comasm.orgjst.go.jp |

Identification in Polyangium sp.

In addition to Myxococcus stipitatus, this compound (phenalamide A1) has also been detected in strains of Polyangium sp. researchgate.netmdpi.com Studies screening for anti-HIV active compounds from myxobacteria led to the isolation of phenalamide A1 from both Polyangium sp. and Myxococcus stipitatus. researchgate.net

Novel Antifungal Polyene Amides from Cystobacter fuscus

While Cystobacter fuscus may not produce this compound itself, it is a source of novel antifungal polyene amides that are structurally related to compounds found in other myxobacteria, including myxalamids. springernature.comasm.orgjst.go.jp Research on Cystobacter fuscus has contributed to the understanding of the diversity of polyene amides produced by myxobacteria and their potential biological activities, such as antifungal properties. springernature.comasm.orgjst.go.jp

Advanced Techniques for Natural Product Isolation from Microbial Cultures

The isolation and purification of natural products from microbial cultures, including this compound from myxobacteria, typically involve a series of extraction and chromatographic separation methods. researchgate.netspringernature.comnih.govhilarispublisher.com The general strategy involves cultivating the microorganism, extracting the desired compounds from the culture broth or biomass, and then purifying the target molecule through various chromatographic techniques. researchgate.netspringernature.comnih.govresearchgate.net

Initial extraction often involves the use of organic solvents such as ethyl acetate (B1210297) or methanol (B129727) to recover and concentrate the natural products from the microbial culture. jmb.or.krhilarispublisher.com For instance, harvested M. stipitatus cells have been treated with acetone (B3395972) and extracted with ethyl acetate. jmb.or.kr The resulting residue after solvent evaporation is then typically dissolved in a suitable solvent, such as methanol. jmb.or.kr

Subsequent purification steps rely heavily on chromatography. Common techniques employed in natural product isolation from microbial sources include column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). researchgate.netspringernature.comhilarispublisher.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. hilarispublisher.com HPLC, in particular, offers high resolution and sensitivity for separating complex mixtures and is often used in both analytical and preparative scales for purifying natural products. hilarispublisher.com For example, reversed-phase HPLC with a gradient elution using solvents like water and acetonitrile (B52724) (often with additives like formic acid) has been used in the analysis and purification of phenalamides. jmb.or.kr

The process of isolating bioactive compounds often involves bioassay-guided fractionation, where fractions obtained during separation are tested for the desired biological activity to track and isolate the active compound. researchgate.net Spectroscopic methods, such as NMR and mass spectrometry (MS), are crucial for the structural elucidation of the isolated natural products. jmb.or.krresearchgate.net

| Isolation Step | Common Techniques | Purpose |

| Cultivation | Liquid fermentation or solid agar (B569324) culture | Biomass generation and natural product production. researchgate.net |

| Extraction | Solvent extraction (e.g., ethyl acetate, methanol, acetone) | Recovering and concentrating compounds from culture. jmb.or.krhilarispublisher.com |

| Purification/Fractionation | Column Chromatography, HPLC, TLC, Centrifugal Partition Chromatography (CPC) | Separating complex mixtures into individual components. researchgate.netspringernature.comhilarispublisher.com |

| Analysis/Characterization | NMR, MS, UV-Vis spectroscopy, GC-MS-MS, LC-MS | Determining structure and purity of isolated compounds. jmb.or.krresearchgate.netspringernature.com |

| Screening | Bioassays | Identifying fractions containing the bioactive compound. researchgate.net |

Structural Elucidation and Spectroscopic Characterization of Stipiamide

Original Structural Determination Methodologies

The initial structural determination of stipiamide, as reported in 1991, primarily utilized spectroscopic techniques. nih.gov While the specific details of all original methodologies are not extensively detailed in the available abstracts, the isolation and structural elucidation were reported, indicating the successful application of the prevailing analytical methods of that time. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques commonly employed in the structural elucidation of natural products like this compound. researchgate.netgoogle.comazooptics.com

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules, providing detailed information about the carbon-hydrogen framework and the functional groups present. researchgate.netweebly.com For complex molecules like this compound, advanced NMR techniques are essential for comprehensive structural assignment. researchgate.netcreative-biostructure.com

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for establishing correlations between different nuclei within a molecule, thereby mapping out the connectivity of the structure. creative-biostructure.comdoi.orgnd.edu Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are routinely used. COSY reveals proton-proton couplings, indicating which protons are coupled to each other through bonds. creative-biostructure.comyoutube.com HSQC/HMQC experiments show correlations between protons and the carbons to which they are directly attached. creative-biostructure.comnd.eduyoutube.com By analyzing the cross-peaks in these 2D NMR spectra, researchers can build a network of connectivity that helps piece together the molecular skeleton. creative-biostructure.comresearchgate.net

Mass Spectrometry Approaches for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming the molecular formula and gaining insights into substructures. google.comazooptics.comdoi.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the elemental composition. azooptics.comchromatographyonline.comrsc.org The fragmentation pattern observed in a mass spectrum, particularly in tandem MS (MS/MS) experiments, can provide clues about the connectivity and presence of specific functional groups by breaking the molecule into smaller, charged fragments. chromatographyonline.comlibretexts.org Comparing experimental mass spectra with databases or predicted fragmentation patterns can aid in structure confirmation. azooptics.comchromatographyonline.com

Absolute Configuration Determination Strategies

Determining the absolute configuration of a chiral molecule like this compound is crucial as it relates to its specific stereochemistry and biological activity. spark904.nlspectroscopyeurope.comspectroscopyasia.com While the initial structural elucidation may establish the planar structure and relative stereochemistry, determining the absolute configuration requires additional techniques. Common strategies for absolute configuration determination include single-crystal X-ray diffraction, particularly using anomalous dispersion if a heavy atom is present. spark904.nlspectroscopyeurope.comspectroscopyasia.com However, this method requires obtaining suitable crystals. spark904.nlspectroscopyeurope.com Other methods include using chiral NMR shift reagents or chromatographic methods with chiral stationary phases. spark904.nl More advanced techniques like Vibrational Circular Dichroism (VCD) can also be employed, which analyze the differential absorption of polarized light by enantiomers in solution. spark904.nlspectroscopyeurope.comspectroscopyasia.com The specific method used for determining the absolute configuration of this compound would depend on the availability of suitable samples and analytical instrumentation at the time of the original research.

Biosynthetic Pathways and Genetic Insights into Stipiamide Production

Proposed Biosynthetic Origin of Stipiamide Core Structure

The core structure of this compound is proposed to originate from a hybrid biosynthetic pathway combining elements of both polyketide and non-ribosomal peptide synthesis. jmb.or.kr Structurally similar to myxalamids, this compound distinguishes itself by utilizing a molecule carrying a benzene (B151609) ring as a starter unit, in contrast to the short branched-chain carboxylic acids used in myxalamid biosynthesis. jmb.or.kr Phenyl acetic acid has been suggested as a likely starter unit for the biosynthesis of related compounds, implying a similar role in this compound production. nih.gov

Role of Polyketide Synthase (PKS) Pathways in this compound Biosynthesis

Polyketide synthase (PKS) pathways play a central role in assembling the aliphatic chain of this compound. jmb.or.krnih.gov PKSs are large, multi-domain enzymes responsible for the iterative condensation of small carboxylic acid units, typically acetate (B1210297) or propionate (B1217596) derivatives. jmb.or.kr The this compound biosynthetic machinery includes multiple PKS modules, which are responsible for extending the polyketide chain through repeated cycles of condensation, reduction, and dehydration. jmb.or.kr

Precursor Incorporation Studies (e.g., Phenyl Acetic Acid, Acetate Units)

Based on structural analysis and comparisons with related compounds, precursor incorporation studies suggest that phenyl acetic acid likely serves as the starter unit for this compound biosynthesis. jmb.or.krnih.gov Subsequent chain elongation is proposed to occur through the iterative addition of acetate units, incorporated as malonyl-CoA or methylmalonyl-CoA by the PKS machinery. nih.gov While specific precursor feeding studies for this compound were not detailed in the search results, the strong structural analogy to compounds whose biosynthesis involves phenyl acetic acid and acetate units supports this proposed mechanism. jmb.or.krnih.gov

Enzymatic Modifications and Post-PKS Transformations (e.g., C-methylation)

Following the assembly of the polyketide backbone by PKS modules, the intermediate undergoes various enzymatic modifications. These post-PKS transformations are crucial for generating the final structure of this compound. jmb.or.kr One such modification is C-methylation, which is suggested to occur at specific positions on the polyketide chain, likely at the C-2 position of every other acetate unit incorporated. nih.gov The PKS modules themselves contain domains responsible for some modifications, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which perform reductive steps during chain elongation. jmb.or.kr Analysis of the gene cluster revealed the presence of such domains, although a defective ER domain was noted in one of the PKS modules. jmb.or.kr The incorporation of alanine (B10760859) into the structure is mediated by a non-ribosomal peptide synthetase (NRPS) module, highlighting the hybrid nature of this compound biosynthesis. jmb.or.kr

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Characterization

The genes responsible for this compound biosynthesis are organized into a dedicated biosynthetic gene cluster (BGC) within the genome of Myxococcus stipitatus DSM 14675. jmb.or.kr This cluster was identified through genomic sequence analysis and mutational studies. jmb.or.kr The identified cluster spans approximately 56 kb and contains 12 genes (MYSTI_04318 to MYSTI_04329) transcribed in the same direction. jmb.or.kr

The genes within this cluster encode the necessary enzymatic machinery for this compound production, including:

Three pyruvate (B1213749) dehydrogenase subunits. jmb.or.kr

Eight polyketide synthase modules, responsible for polyketide chain elongation and modification. jmb.or.kr

A non-ribosomal peptide synthetase module, specifically predicted to be specific for alanine incorporation. jmb.or.kr

A hypothetical protein. jmb.or.kr

A putative flavin adenine (B156593) dinucleotide (FAD)-binding protein. jmb.or.kr

Mutational analysis, where specific genes within the cluster were disrupted, resulted in the absence of this compound production, confirming the role of this gene cluster in the biosynthesis of the compound. jmb.or.kr The organization of PKS and NRPS genes within a single cluster is characteristic of hybrid PK-NRP metabolites. jmb.or.krunh.edu

Detailed analysis of the PKS modules revealed the presence of various catalytic domains, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains, consistent with their role in polyketide assembly and modification. jmb.or.kr A summary of the identified genes and their predicted functions is presented in the table below.

| Gene ID | Predicted Function |

| MYSTI_04318 | Pyruvate dehydrogenase subunit |

| MYSTI_04319 | Pyruvate dehydrogenase subunit |

| MYSTI_04320 | Non-ribosomal peptide synthetase module (Alanine-specific) |

| MYSTI_04321 | Polyketide synthase module (KS, AT, DH, ER, KR, ACP) |

| MYSTI_04322 | Polyketide synthase modules (KS, AT, DH, KR, ACP) |

| MYSTI_04323 | Polyketide synthase module |

| MYSTI_04324 | Polyketide synthase module |

| MYSTI_04325 | Polyketide synthase module |

| MYSTI_04326 | Polyketide synthase module |

| MYSTI_04327 | Polyketide synthase module |

| MYSTI_04328 | Hypothetical protein |

| MYSTI_04329 | Putative FAD-binding protein |

The identification and characterization of the this compound biosynthetic gene cluster provide a genetic blueprint for understanding the enzymatic steps involved in its production and offer potential avenues for engineered biosynthesis or the discovery of novel related compounds. jmb.or.krunh.eduplos.org

Chemical Synthesis and Analog Preparation of Stipiamide and Its Derivatives

Total Synthesis Strategies for Stipiamide

Early synthetic efforts toward this compound and related polyene antibiotics aimed at establishing reliable routes to assemble the complex molecular architecture fau.edu.

Application of Stille Coupling in Polyene Construction

The Stille coupling reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic electrophile (such as a vinyl iodide), has been a key tool in the synthesis of polyenes, including this compound fau.edufau.eduacs.org. In the synthesis of this compound, a Stille coupling was employed as a crucial step to join an (E)-vinyl iodide fragment with a (Z)-stannyl triene amide fragment fau.eduacs.orgfau.edufigshare.com. This reaction successfully assembled the complex polyene backbone, yielding this compound in 78% yield in one instance fau.eduacs.orgfigshare.com. The use of specific palladium catalysts, such as (MeCN)₂PdCl₂, was explored to optimize this coupling and address issues like low yields and byproduct formation encountered with other catalysts fau.edu.

Olefination Reactions: Takai Reaction and Horner-Emmons Approach

Olefination reactions are fundamental in constructing carbon-carbon double bonds with controlled stereochemistry, essential for polyene synthesis. The Takai reaction, which converts aldehydes into vinyl iodides using iodoform (B1672029) and chromous chloride, was utilized in the synthesis of the (E)-vinyl iodide fragment of this compound fau.edufau.edufigshare.comresearchgate.net. This reaction proceeded with high E:Z selectivity (20:1) in one reported synthesis, providing a key building block fau.edu.

The Horner-Wadsworth-Emmons (HWE) reaction, involving the reaction of phosphonate-stabilized carbanions with aldehydes or ketones, is another common olefination method that typically favors the formation of (E)-alkenes youtube.comwikipedia.orgnrochemistry.com. While not explicitly highlighted as the final coupling step for this compound itself in the provided abstracts, the HWE reaction is a powerful tool for polyene synthesis and was used in the preparation of a triene ester intermediate in one synthetic route fau.edu. The HWE reaction is known for its ability to control alkene geometry, although achieving high stereoselectivity can sometimes be challenging nih.gov.

Stereoselective Introduction of Polyene Stereochemistry

Precise control over the stereochemistry of the multiple double bonds within the polyene chain is paramount for synthesizing biologically active this compound fau.edudur.ac.uk. Various methods were employed to establish the required (E,E,Z,E,E) olefin array fau.edu. Techniques such as the Sharpless asymmetric dihydroxylation were used to introduce specific stereocenters that could then influence the geometry of adjacent double bonds during subsequent transformations fau.edufigshare.commolaid.commolaid.com. The Takai reaction, as mentioned, provided high (E)-selectivity for a vinyl iodide precursor fau.edu. The stereochemistry of the stannyl (B1234572) diene ester fragment, a precursor to the Stille coupling partner, was controlled during its assembly using cuprate (B13416276) chemistry fau.eduacs.orgfigshare.com.

Cuprate Chemistry for Vinyltin (B8441512) Fragment Assembly

Cuprate reagents, particularly higher-order stannyl cuprates, played a significant role in the stereoselective construction of the vinyltin fragment used in the Stille coupling fau.edufau.edu. A key step involved the tandem syn-addition of a tributyltin cuprate to acetylene (B1199291) followed by conjugate addition to ethyl propiolate fau.eduacs.orgfigshare.com. This one-pot procedure efficiently generated the (E,Z)-stannyl diene ester with high selectivity (greater than 25:1 Z,E/Z,Z selectivity in one case), providing the necessary precursor for the stannyl amide coupling partner fau.eduacs.orgfigshare.com. The stereochemistry of the intermediate copper-enoate adduct was maintained upon protonation at low temperature fau.edu.

Zr-Catalyzed Asymmetric Carboalumination and Pd-Catalyzed Cross-Coupling

While the primary synthesis of this compound discussed in the provided abstracts relies on Stille coupling, research on related polyenes, such as 6,7-dehydrothis compound (B1246146), has utilized other powerful cross-coupling methodologies molaid.commolaid.comlookchem.comresearchgate.netnih.gov. One approach to synthesizing 6,7-dehydrothis compound involved the application of Zr-catalyzed asymmetric carboalumination and Pd-catalyzed cross-coupling of organozincs molaid.commolaid.comresearchgate.netnih.gov. Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA) is a method for catalytic asymmetric carbon-carbon bond formation researchgate.net. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling (involving organozincs), are widely used for forming carbon-carbon bonds with high stereo- and regioselectivity researchgate.net. These methods offer alternative strategies for assembling complex polyene structures found in this compound and its analogs researchgate.netnih.gov.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound has been explored to investigate the relationship between structure and activity, particularly concerning MDR reversal. This has involved modifications to the polyene chain and the creation of dimeric structures.

Synthesis of 6,7-Dehydrothis compound

6,7-Dehydrothis compound, a non-natural analogue of this compound, is characterized by the presence of an alkyne functionality at the C6-C7 position instead of the (Z)-alkene found in this compound fau.edu. This structural modification has been shown to result in a compound that is significantly less toxic and more potent as an MDR reversal agent compared to this compound fau.edufau.edu.

The synthesis of 6,7-dehydrothis compound has been achieved through various methodologies. One approach involves palladium-catalyzed Sonogashira couplings between vinyl iodides and terminal acetylenes fau.eduacs.org. Another efficient and selective synthesis of 6,7-dehydrothis compound has been reported, utilizing Zr-catalyzed asymmetric carboalumination and Pd-catalyzed organozinc cross-coupling reactions. This route achieved a 23% yield over 15 steps in the longest linear sequence acs.orgresearchgate.netacs.org. Key carbon-carbon bond-forming steps in this synthesis included Brown crotylboration, Corey-Peterson olefination, and the Corey-Fuchs reaction acs.orgresearchgate.net.

Data from synthetic efforts highlight the yields and key reactions involved in the preparation of 6,7-dehydrothis compound:

| Synthetic Step / Reaction Type | Yield | Key Reagents / Conditions | Reference |

| Stille coupling (for this compound synthesis) | 78% | (E)-vinyl iodide + (Z)-stannyl triene amide | fau.eduacs.org |

| Palladium-catalyzed Sonogashira coupling | High Yield | Vinyl iodides + terminal acetylenes (near 1:1 stoichiometry) | fau.eduacs.org |

| Zr-catalyzed asymmetric carboalumination | - | Used in 15-step synthesis | acs.orgresearchgate.netacs.org |

| Pd-catalyzed organozinc cross-coupling | - | Used in 15-step synthesis | acs.orgresearchgate.netacs.org |

| Corey-Fuchs reaction (aldehyde to 1,1-dibromoolefin) | 98% | CBr4, PPh3, Zn, then n-BuLi | acs.orgresearchgate.net |

| Overall yield (15 steps, longest linear sequence) | 23% | Zr-catalyzed asymmetric carboalumination, Pd-catalyzed organozinc cross-coupling, etc. | acs.orgresearchgate.netacs.org |

The synthesis of the vinyl iodide coupling partner for this compound synthesis has involved a Takai reaction from an enal, which was generated by oxidative cleavage of a diol obtained through a selective Sharpless AD-mix reaction on a terminal olefin fau.edufau.eduacs.org. The stannyl triene coupling partner was derived from a tandem stannyl cuprate-acetylene-alkyne ester addition sequence fau.eduacs.org.

Design and Synthesis of Bivalent this compound Homodimers

The concept of polyvalency has been explored as a strategy to enhance the efficacy of P-glycoprotein modulators. This has led to the design and synthesis of bivalent this compound homodimers nih.govacs.orgcapes.gov.brnih.govpurdue.edu. These homodimers consist of two this compound units linked by a spacer, often a polyethylene (B3416737) glycol ether chain, of varying lengths acs.orgcapes.gov.br.

Studies have shown that P-gp may contain multiple binding sites, suggesting that dimeric modulators could interact with the transporter with higher affinity through simultaneous binding acs.orgcapes.gov.brpurdue.edu. Five bivalent homodimeric polyenes based on this compound, linked with polyethylene glycol ethers with lengths ranging from 3 to 50 Å, were synthesized and characterized for their effect on P-gp function acs.orgcapes.gov.br.

Detailed research findings on this compound homodimers include:

Displacement of [125I]iodoarylazidoprazoin (IAAP): The this compound homodimers were found to displace IAAP, an analogue of the P-gp substrate prazosin, indicating interaction with the P-gp binding site(s) acs.orgcapes.gov.br.

Spacer Length Dependence: A minimal spacer length of 11 Å was found to be necessary for the inhibition of IAAP labeling. Beyond this threshold, an inverse correlation was observed between the spacer length and the IC50 for IAAP displacement acs.orgcapes.gov.br.

ATP Hydrolysis Modulation: Dimers with spacers up to 22 Å stimulated ATP hydrolysis by P-gp, while dimers with longer spacers inhibited ATP hydrolysis acs.orgcapes.gov.br.

Reversal of Drug Efflux: The homodimers were effective in reversing P-gp-mediated drug efflux in cells overexpressing P-gp. The effectiveness increased exponentially with spacer lengths beyond 11 Å, leveling off at 33 Å acs.orgcapes.gov.br.

These findings suggest that dimerization and optimization of spacer length can significantly increase the affinity and efficacy of this compound-based P-gp modulators acs.orgcapes.gov.br.

Diversification through Combinatorial Chemistry Approaches

Combinatorial chemistry has been applied to generate libraries of this compound-based polyenes to accelerate the discovery of new MDR reversal agents nih.govacs.orgnih.gov. This approach allows for the rapid synthesis and screening of a large number of diverse compounds by systematically varying different parts of the molecular structure acs.orgnih.govopenaccessjournals.comimperial.ac.ukfortunepublish.comresearchgate.net.

A combinatorial library based on (-)-stipiamide was constructed and evaluated. This involved using palladium coupling to react individual vinyl iodides with a mixture of acetylenes, and vice versa, to create indexed pools of compounds acs.orgnih.gov. This indexed approach facilitated the rapid identification of active compounds using cell-based assays with drug-resistant cancer cells acs.orgnih.gov.

Key aspects and findings from combinatorial chemistry approaches for this compound diversification include:

Library Size: A library of 42 compounds was generated in 13 indexed pools acs.orgnih.gov.

Synthesis Method: Palladium coupling was employed for the assembly of the library members acs.orgnih.gov.

Building Blocks: The library was constructed by coupling vinyl iodides and acetylenes acs.orgnih.gov.

Identification of Potent Compounds: Intersections of potent pools identified new compounds with promising activity acs.orgnih.gov. For example, compounds with naphthyl and phenylalaninol or alaninol groups at specific positions showed high potency acs.orgnih.gov.

This demonstrates the utility of combinatorial chemistry in exploring the structure-activity landscape of this compound derivatives and identifying novel, more potent analogues for MDR reversal acs.orgnih.gov.

Synthetic Methodologies for Incorporating Molecular Probes

The incorporation of molecular probes into small molecules like this compound or its derivatives is a valuable strategy for studying their interactions with biological targets, such as P-glycoprotein researchgate.netresearchgate.net. Molecular probes, such as photoaffinity labels or tags for detection (e.g., azide (B81097), alkyne, biotin), can provide insights into the binding site, mechanism of action, and cellular distribution of the compound researchgate.netresearchgate.net.

While specific details on the incorporation of molecular probes directly into this compound were not extensively detailed in the provided search results, the general principle involves synthetic methodologies that allow for the attachment of these probes to the target molecule or its precursors without significantly altering its biological activity researchgate.netresearchgate.net.

General synthetic strategies for incorporating molecular handles include:

Introduction of terminal alkynes: Terminal alkynes are commonly used as click chemistry handles for subsequent conjugation with azide-containing probes researchgate.net.

Synthesis of photoaffinity labels: This often involves incorporating photoreactive groups, such as azides or diazirines, into the molecule researchgate.net.

Attachment of affinity tags: Biotin or other tags can be attached for isolation and identification of the target protein researchgate.net.

The specific synthetic route for incorporating a molecular probe into a this compound derivative would depend on the desired position of the probe and the functional groups available for modification. The synthesis must be designed to be compatible with the existing functionalities of the this compound scaffold and the reactivity of the probe researchgate.netresearchgate.net.

Investigation of Biological Activities in Preclinical and in Vitro Models

Insecticidal Activity Profiling

Stipiamide is recognized as a member of a class of polyene antibiotics that possess insecticidal properties google.comjustia.com. While related polyenes like the myxalamides are noted as potent antifungal and antibacterial agents, this compound itself was found to be only slightly effective as an antimicrobial agent in one study. Detailed profiling data specifically focusing on the insecticidal activity of this compound was not extensively provided in the reviewed literature.

Antifungal Properties of this compound and Analogues

This compound has been reported to exhibit antifungal activity google.comjustia.com. Patent information also mentions its antifungal properties google.com. Extracts from Myxococcus stipitatus strains have demonstrated potent antifungal activity, and these strains are known to produce phenalamide derivatives. However, another study indicated that this compound had only slight effectiveness as an antimicrobial agent when compared to the potent antifungal and antibacterial activities of related myxalamides. Research into analogues, such as 6,7-dehydrothis compound (B1246146), has primarily focused on their multidrug resistance reversal capabilities rather than antifungal effects google.comjustia.com.

Anti-HIV Activity in Cell Culture Models

Phenalamide A1, identical to this compound, has been shown to suppress the replication of HIV-1 in cell cultures nih.govgoogle.comgoogleapis.com. Studies using MT-4 cells demonstrated that phenalamide A1 could prevent HIV-1 infection at concentrations as low as 1.02 nM google.comgoogleapis.com. Its efficacy in this regard was compared to other compounds, including thiangazole (B1235939) and AZT googleapis.com. This compound's anti-HIV activity appeared specific to HIV-1, as it did not interfere with HIV-2ben dependent MT-4 cell death and could not prevent syncytia formation induced by HIV-1 googleapis.com. While inhibition of HIV-1 reverse transcriptase (RT) activity was observed, the concentrations required (386 μM) were significantly higher than those effective in cell culture (1.02 nM), suggesting that RT inhibition is not the primary mechanism of its anti-HIV action googleapis.com.

Role in Multidrug Resistance (MDR) Reversal

A significant area of research for this compound has been its role in reversing multidrug resistance (MDR), a phenomenon frequently observed in various cancer cell lines nih.govgoogle.comjustia.comnih.gov. This compound was initially identified based on its ability to reverse P-glycoprotein-mediated MDR nih.govgoogle.comjustia.com.

Efficacy against P-glycoprotein (Pgp)-Mediated Drug Efflux

This compound acts as a modulator of P-glycoprotein (Pgp), an ATP-dependent efflux pump that contributes to MDR by transporting various chemotherapeutic drugs out of cells nih.gov. Its discovery involved a screen using colchicine-resistant KB cells, a cell line known to overexpress Pgp.

Further investigations have explored the potential of this compound-based polyvalency to enhance Pgp modulation. Bivalent homodimers of this compound, linked by defined-length polyethylene (B3416737) glycol spacers, were synthesized and evaluated for their effects on Pgp function. These homodimers were found to displace [(125)I]iodoarylazidoprazosin (IAAP), an analogue of the Pgp substrate prazosin. The studies indicated that dimerization, particularly with optimal spacer lengths ranging from 11 to 33 Å, increased the affinity and efficacy of this compound in reversing Pgp-mediated drug efflux in cells overexpressing Pgp. The effect on Pgp's ATPase activity varied with spacer length; dimers with spacers up to 22 Å stimulated ATP hydrolysis, while those with longer spacers inhibited it. These findings suggest that a polyvalent approach could be a valuable strategy for developing more potent Pgp modulators.

Modulation of Chemotherapeutic Cytotoxicity in Resistant Cell Lines (e.g., MCF-7adrR)

This compound has demonstrated the capacity to reverse MDR in human breast cancer cell lines resistant to adriamycin (MCF-7adrR) google.comjustia.com. Studies using synthetic this compound in MCF-7adrR cells showed minimal reversal of MDR when combined with various chemotherapeutic drugs, with the notable exception of colchicine (B1669291) google.com. A synergistic effect was observed specifically with colchicine, consistent with earlier findings using natural this compound in colchicine-resistant KB cells google.com.

Designed analogues, such as 6,7-dehydrothis compound, have also been investigated for their MDR reversal capabilities in MCF-7adrR cells google.comjustia.com. These analogues showed improved inhibition of MDR and reduced toxicity compared to this compound google.comjustia.com. For instance, 6,7-dehydrothis compound at a concentration of 10 μM was able to abolish MDR in MCF-7adrR cells, resulting in an ED50 for adriamycin of 0.2 nM google.com.

The following table summarizes some of the observed effects on chemotherapeutic cytotoxicity in resistant cell lines:

| Cell Line | Compound | Co-administered Drug | Effect on MDR Reversal | ED50 (nM) + Compound | Reference |

|---|---|---|---|---|---|

| MCF-7adrR | This compound | Colchicine | Synergistic reversal | Data not specified | google.com |

| MCF-7adrR | This compound | Other chemotherapeutics | Minimal reversal | Data not specified | google.com |

| MCF-7adrR | 6,7-Dehydrothis compound | Adriamycin | Potent reversal | 0.2 (at 10 μM) | google.com |

In Vitro Cytotoxicity Assessments (e.g., MT-4 cells)

In vitro cytotoxicity assessments have been conducted for this compound in various cell lines. In MT-4 cells, often used in anti-HIV studies, phenalamide A1 (this compound) demonstrated a cytotoxic concentration (the concentration at which 50% of cells are killed) of 102 μM google.comgoogleapis.com.

In MCF-7adrR cells, synthetic this compound exhibited high toxicity even in the absence of co-administered drugs, with an ED50 of 0.03 nM google.comjustia.com. This significant toxicity was hypothesized to be a result of ATP-synthesis inhibition, a mechanism observed with other polyene compounds google.com.

The following table summarizes some of the in vitro cytotoxicity data:

| Cell Line | Compound | ED50 or Cytotoxic Concentration | Reference |

|---|---|---|---|

| MT-4 | This compound | 102 μM (Cytotoxic Concentration) | google.comgoogleapis.com |

| MCF-7adrR | Synthetic this compound | 0.03 nM (ED50) | google.comjustia.com |

Mechanistic Investigations of Stipiamide S Biological Actions

Molecular Mechanisms of P-glycoprotein (ABCB1) Modulation

P-glycoprotein (Pgp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump that transports a variety of structurally diverse hydrophobic compounds out of cells, contributing to multidrug resistance (MDR) in various contexts, including cancer. scielo.brnih.govresearchgate.net Stipiamide and its derivatives have been studied for their ability to modulate Pgp function.

High-Affinity Binding to Pgp

Studies have indicated that this compound interacts with Pgp, and modifications to the this compound structure can enhance this interaction. For instance, bivalent homodimers of this compound linked with defined-length polyethylene (B3416737) glycol spacers were synthesized to evaluate the effect of polyvalency on Pgp binding affinity. acs.orgacs.org These homodimers were shown to displace [¹²⁵I]iodoarylazidoprazosin (IAAP), an analog of the Pgp substrate prazosin, from Pgp. acs.orgacs.orgnih.gov The affinity of this compound for Pgp can be significantly increased through dimerization and optimization of the spacer length. A study demonstrated that a this compound dimer with a specific spacer length (N=12) exhibited an 11-fold increase in affinity compared to the monomer, with IC₅₀ values of 0.1 μM for the dimer and 1.1 μM for the monomer in displacing IAAP binding. acs.org Furthermore, at saturating concentrations, the dimer inhibited over 75% of IAAP binding, whereas the monomer achieved approximately 50% inhibition. acs.org

Table 1: Binding Affinity of this compound and a this compound Dimer for Pgp (Measured by IAAP Displacement)

| Compound | IC₅₀ (μM) | Inhibition of IAAP Binding at Saturating Concentrations |

| This compound (Monomer) | 1.1 | ~50% |

| This compound Dimer (N=12) | 0.1 | >75% |

Stimulation and Inhibition of Pgp-Mediated ATP Hydrolysis

The interaction of compounds with Pgp can influence its ATPase activity, which is coupled to drug transport. acs.org this compound homodimers have been shown to have a biphasic effect on Pgp-mediated ATP hydrolysis, depending on the length of the spacer between the this compound units. Dimers with spacers up to 22 Å were observed to stimulate ATP hydrolysis by Pgp, while dimers with longer spacers inhibited ATP hydrolysis. acs.orgnih.govcapes.gov.br This suggests that the spatial arrangement of the this compound units in a dimer can dictate whether the compound acts as an activator or inhibitor of the Pgp ATPase activity.

Impact on Drug Efflux in Overexpressing Cells

A key functional consequence of Pgp modulation is the alteration of drug efflux in cells that overexpress the transporter. This compound homodimers have been demonstrated to reverse Pgp-mediated drug efflux in intact cells overexpressing Pgp. acs.orgacs.orgcapes.gov.br The effectiveness of the homodimers in reversing drug efflux was also found to be dependent on the spacer length, with an 11 Å spacer identified as a threshold beyond which the effectiveness increased exponentially, leveling off at 33 Å. acs.orgcapes.gov.br The enhanced affinity achieved through dimerization was reflected in the increased efficacy of reversing Pgp-mediated drug efflux. acs.orgacs.orgcapes.gov.br

Allosteric Modulation vs. Direct Active Site Binding Hypotheses

The precise mechanism by which this compound and its dimers interact with Pgp – whether through direct binding to the active transport site or by modulating the protein allosterically – is a subject of investigation. Pgp has a large hydrophobic binding pocket within its transmembrane domains, and while substrates typically occupy this central pocket, inhibitors can bind to the central pocket or allosterically in adjacent vestibule areas. nih.gov Non-competitive inhibitors of Pgp are known to bind to allosteric modulatory sites, rather than the transport site, to inhibit efflux. scielo.brscielo.br While the search results highlight the high-affinity binding of this compound dimers and their impact on ATP hydrolysis and efflux, they also mention that the series of this compound dimers can be used to understand the molecular dimensions and nature of the human Pgp drug binding site, suggesting ongoing efforts to elucidate the exact binding location and mechanism. acs.org The observed biphasic effect on ATP hydrolysis (stimulation and inhibition) by this compound dimers with varying spacer lengths could potentially be indicative of interactions with different sites or conformations of Pgp, supporting the complexity in distinguishing between direct and allosteric mechanisms.

Potential for Mitochondrial ATP Synthesis Inhibition

Beyond its effects on Pgp, this compound has been noted in the context of mitochondrial function, specifically regarding ATP synthesis. While the primary focus of the provided search results is on Pgp modulation, one result mentions this compound (referred to as phenalamide A1) in a discussion about inhibitors for mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I) and the inhibition of FoF1-ATP synthase by other compounds. researchgate.net Mitochondrial ATP synthase (Complex V) is a crucial enzyme responsible for generating ATP through oxidative phosphorylation. microbialcell.comnih.gov Inhibition of this enzyme can impact cellular energy production. While the direct inhibitory effect of this compound itself on mitochondrial ATP synthesis is not extensively detailed in the provided snippets, the mention of its relation to compounds that inhibit mitochondrial complexes suggests a potential area of investigation or a known interaction that is not the primary focus of the Pgp-centric studies. Other compounds, such as oligomycin (B223565) and resveratrol, are known inhibitors of mitochondrial ATP synthase, binding to different subunits of the complex. nih.govoncotarget.com Further research would be needed to fully characterize this compound's potential direct or indirect effects on mitochondrial ATP synthesis.

Analysis of HIV-1 Reverse Transcriptase Inhibition (Contextualized Activity)

This compound, also known as phenalamide A1, is an antibiotic compound isolated from myxobacteria, including Myxococcus stipitatus. researchgate.net Research has explored its potential antiviral effects, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net

Studies have investigated the ability of this compound to inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.net HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. biorxiv.org Inhibition of this enzyme is a key strategy in antiretroviral therapy. biorxiv.orgnih.gov

Early research involving this compound (referred to as phenalamide A1) evaluated its antiviral effects and its ability to inhibit HIV-1 reverse transcriptase in cell culture assays using MT-4 cells. researchgate.net These studies compared the efficacy of this compound, phenoxan, and thiangazole (B1235939) to that of AZT (zidovudine), a known reverse transcriptase inhibitor. researchgate.net

While this compound demonstrated the ability to suppress HIV-1 replication in cell cultures, its direct inhibitory effect on isolated HIV-1 RT activity appeared less pronounced compared to its potency in cell-based assays. researchgate.net In one study, this compound inhibited HIV-1 RT activity by 50% at a concentration of 386 µM. researchgate.net This concentration was significantly higher than the minimum concentration at which this compound was active in cell cultures, which was reported to be as low as 1.02 nM for preventing HIV-1 infection of MT-4 cells. researchgate.net

This discrepancy between the relatively high concentration required for direct RT inhibition in vitro and the much lower concentration effective in cell culture suggests that direct inhibition of HIV-1 RT may not be the primary mechanism by which this compound exerts its anti-HIV-1 activity in a cellular context. researchgate.net The observed antiviral effect in cell cultures at much lower concentrations indicates that other mechanisms or cellular factors might be involved in this compound's anti-HIV-1 action. researchgate.net

Further detailed research findings regarding the precise mechanism of this compound's interaction with HIV-1 RT or alternative mechanisms contributing to its observed antiviral activity in cells are areas that would require further investigation beyond the scope of direct RT inhibition assays.

Summary of HIV-1 RT Inhibition Data

The following table summarizes the finding regarding this compound's inhibition of HIV-1 RT activity:

| Compound | HIV-1 RT Inhibition (IC₅₀) | Context |

| This compound | 386 µM | Isolated Enzyme |

| Phenoxan | 376 µM | Isolated Enzyme |

| Thiangazole | 263 µM | Isolated Enzyme |

Note: IC₅₀ represents the half-maximal inhibitory concentration.

This data highlights that while this compound does exhibit some inhibitory activity against isolated HIV-1 RT, the required concentration is considerably higher than its effective antiviral concentration in cell culture, suggesting a more complex mechanism of action in a biological setting.

Structure Activity Relationship Sar Studies for Stipiamide and Analogues

Elucidation of Structural Determinants for MDR Reversal Activity

SAR investigations into stipiamide have sought to pinpoint the specific structural elements responsible for its MDR reversal properties. Initial research established this compound as a substrate for P-gp and confirmed its activity in reversing MDR nih.govresearchgate.net. The synthesis and evaluation of analogues, such as 6,7-dehydrothis compound (B1246146) (DHS), which differs from this compound by the presence of an alkyne group instead of the C-6,7 (Z)-alkene, revealed a significant reduction in toxicity while preserving or enhancing MDR reversal potency fau.eduresearchgate.netacs.org. This observation implies that the configuration or presence of the double bond at the C-6,7 position influences toxicity, whereas other features, possibly related to the conjugated system, are more critical for mediating MDR reversal nih.govfau.edu.

Further research utilizing combinatorial libraries of polyene compounds based on the this compound scaffold has yielded more granular insights into the structural requirements for effective P-gp interaction and MDR reversal scielo.brresearchgate.netresearchgate.netnih.gov. These studies indicated that both the aryl and amide termini of the polyene chain are involved in the interaction with P-gp nih.gov. Modifications at these positions were shown to affect activity. For example, in one study, analogues featuring aryl groups like phenyl and naphthyl at one terminus and groups such as phenylalaninol and alaninol at the other were identified among the most potent compounds nih.gov. This highlights the importance of the chemical nature of the substituents at the ends of the polyene chain for potent P-gp modulation nih.gov.

Impact of Polyene Chain Modifications on Biological Activity

The creation of 6,7-dehydrothis compound, where a double bond is replaced by a triple bond, serves as a prime example of how polyene chain modification impacts activity fau.edu. This specific alteration resulted in a compound with significantly lower toxicity than the parent this compound, coupled with increased potency as an MDR reversal agent fau.eduacs.org. Similarly, a simplified enyne analogue, which possessed even less extended π conjugation compared to this compound, exhibited improved properties primarily due to its further reduced toxicity fau.edu. These results collectively emphasize that while the polyene system is integral to the activity, targeted modifications can effectively balance toxicity and the desired therapeutic effect nih.govfau.edu.

Influence of Linker Length in Dimeric this compound Analogue Efficacy

The strategy of employing polyvalency, which involves linking multiple copies of a molecule, has been investigated as a means to enhance the efficacy of P-gp modulators asm.orgacs.org. Studies focusing on dimeric this compound analogues, connected by linkers of defined lengths, have clearly shown that the length of the linker plays a critical role in their ability to reverse drug efflux mediated by P-gp asm.orgacs.orgpurdue.eduaacrjournals.org.

In one notable study, bivalent homodimeric polyenes based on this compound, linked by polyethylene (B3416737) glycol ethers with lengths varying from 3 to 50 Å, were synthesized and their effects on P-gp function were quantitatively assessed acs.org. The results indicated that a minimum spacer length of 11 Å was required for the inhibition of IAAP labeling, a proxy for P-gp interaction acs.org. Beyond this 11 Å threshold, an inverse correlation was observed between the linker length and the IC₅₀ for IAAP displacement, signifying enhanced binding affinity with increasing spacer length up to an apparent optimum acs.org. Crucially, these homodimers were effective in reversing P-gp-mediated drug efflux in cells that overexpressed the transporter acs.org. The effectiveness of the dimers in reversing efflux increased exponentially as the spacer length extended beyond 11 Å, reaching a plateau around 33 Å acs.org. This research demonstrated that dimerization with an optimally sized spacer could lead to an 11-fold increase in the affinity of this compound for P-gp, translating to greater efficacy in reversing drug efflux acs.org.

These findings lend support to the hypothesis that P-gp may possess multiple binding sites, or that a bivalent ligand can achieve more effective interaction with the transporter by simultaneously engaging different regions asm.orgpurdue.eduresearchgate.net. The identification of an optimal linker length suggests a specific spatial requirement for the bivalent interaction with P-gp purdue.edu.

Comparison with Structurally Similar Natural Products (e.g., Parguerene)

This compound shares certain structural resemblances with other natural products, such as parguerene nih.govescholarship.orguni.luresearchgate.net. Parguerene, isolated from the marine cyanobacterium Moorea producens, is characterized as a modified acyl amide structurally similar to this compound nih.govresearchgate.net. A key structural difference is that parguerene is a more saturated analogue of this compound, containing fewer conjugated double bonds nih.govescholarship.org.

Drawing upon SAR studies of this compound, which indicated that a reduction in conjugated double bonds decreased toxicity while preserving MDR reversing activity, it was hypothesized that parguerene might exhibit lower cellular toxicity compared to this compound while potentially retaining MDR reversing properties nih.govescholarship.org. However, reports indicate that parguerene has decomposed prior to being fully evaluated for these specific biological activities nih.gov. Despite the structural similarities and the potential for comparable activities, detailed head-to-head comparative SAR studies specifically focusing on the MDR reversal capabilities of both compounds are not extensively described in the provided information. The differences in the degree of saturation of the polyene chain represent a significant structural variation that would be expected to influence their respective biological profiles nih.govescholarship.org.

Advanced Research Methodologies and Applications in Stipiamide Research

Development of Photoaffinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a bioactive small molecule like stipiamide within a complex biological system. nih.govmdpi.com This method involves chemically modifying the this compound molecule to incorporate a photoreactive group and often a reporter tag (e.g., biotin) for later detection and purification. nih.gov

The design of a this compound-based photoaffinity probe (PAP) is a critical first step. A typical PAP consists of three key components: the this compound pharmacophore responsible for binding, a photoreactive moiety, and a reporter tag. mdpi.comnih.gov The photoreactive group, such as a phenyl azide (B81097) or benzophenone, remains inert in the dark but upon activation with UV light, forms a highly reactive species (a nitrene or carbene). nih.gov This reactive intermediate then forms a stable, covalent bond with amino acid residues in close proximity within the binding site of the target protein, thus permanently "labeling" it. nih.govmdpi.com

Key Characteristics of an Ideal this compound Photoaffinity Probe:

| Characteristic | Description | Rationale |

| High Affinity | The probe must retain high binding affinity for its target, comparable to the parent this compound molecule. | Ensures specific labeling of the intended target over non-specific interactions. |

| Dark Stability | The probe must be chemically stable in the absence of light to prevent premature reactions. mdpi.com | Allows for controlled initiation of the cross-linking reaction. |

| Photochemical Efficiency | Upon UV irradiation, it should efficiently generate the reactive species. mdpi.com | Maximizes the yield of covalently labeled target protein. |

| Minimal Perturbation | The modifications (photoreactive group, linker, tag) should not significantly alter the binding mode or biological activity of the this compound core. | Guarantees that the probe accurately reports on the interactions of the original molecule. |

| Specific Wavelength Activation | The activation wavelength should not cause damage to the biological system under investigation. mdpi.com | Maintains the integrity of the cellular environment and the target protein. |

The experimental workflow for using a this compound PAP typically involves incubating the probe with a relevant biological sample (e.g., cell lysate or intact cells expressing P-gp). After allowing time for the probe to bind to its target, the sample is irradiated with UV light to induce covalent cross-linking. The reporter tag is then used to isolate the probe-protein complex, often through affinity chromatography (e.g., using streptavidin beads if the tag is biotin). Finally, the isolated protein is identified using techniques like mass spectrometry. nih.govnih.gov This methodology provides direct evidence of the physical interaction between this compound and its protein target, confirming P-gp as the primary site of action and potentially identifying other off-target interactions. nih.gov

Quantitative Characterization of Pgp Function (e.g., displacement assays, transport assays)

To understand the potency and mechanism of this compound as a P-gp inhibitor, it is essential to quantitatively measure its effect on the transporter's function. This is primarily achieved through transport and displacement assays.

Transport Assays: These assays directly measure the ability of P-gp to efflux its substrates from cells and how this process is affected by inhibitors like this compound. A common approach utilizes fluorescent P-gp substrates, such as Calcein AM. nih.govresearchgate.net Calcein AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. nih.gov In cells not overexpressing P-gp, it is readily cleaved by intracellular esterases to produce the highly fluorescent, cell-impermeable calcein. In P-gp-overexpressing cells, Calcein AM is actively pumped out, resulting in low intracellular fluorescence. nih.gov When an inhibitor like this compound is introduced, it blocks P-gp-mediated efflux, leading to the accumulation of Calcein AM, its subsequent cleavage, and a measurable increase in intracellular fluorescence. nih.govnih.gov

Another method involves using cell lines transfected with the human MDR1 gene, which encodes P-gp, grown as a monolayer. nih.gov The transport of a known P-gp substrate is measured from the basolateral to the apical side. The addition of this compound would be expected to decrease this directional transport, providing a quantitative measure of its inhibitory activity. nih.gov

Displacement Assays: These assays are designed to determine the binding affinity of a compound by measuring its ability to displace a known, labeled ligand from its binding site. For P-gp, a radiolabeled or fluorescently tagged P-gp substrate or inhibitor can be used. The assay measures the decrease in signal from the labeled probe as increasing concentrations of the unlabeled competitor (this compound) are added. nih.gov This allows for the calculation of the inhibitory constant (Ki), a quantitative measure of binding affinity.

ATPase Assays: P-gp-mediated transport is an active process fueled by the hydrolysis of ATP. nih.govnih.gov The binding and transport of substrates stimulate P-gp's ATPase activity. This activity can be measured by quantifying the amount of inorganic phosphate (B84403) released from ATP. nih.govresearchgate.net The effect of this compound can be evaluated by measuring its ability to modulate this substrate-stimulated ATPase activity. Inhibitors can either further stimulate or inhibit ATPase activity, providing insights into their mechanism of interaction with the transporter. nih.gov

Summary of Pgp Functional Assays:

| Assay Type | Principle | Measured Outcome | Information Gained |

| Calcein AM Transport Assay | Inhibition of P-gp efflux of the fluorescent substrate Calcein AM. nih.govnih.gov | Increase in intracellular fluorescence. | Functional inhibition of P-gp transport activity (IC50). |

| Transwell Transport Assay | Measurement of directional transport of a P-gp substrate across a cell monolayer. nih.gov | Decrease in basolateral-to-apical transport. | Quantifies inhibition of polarized transport. |

| Competitive Displacement Assay | Displacement of a labeled high-affinity ligand from P-gp by this compound. nih.gov | Decrease in signal from the labeled ligand. | Binding affinity (Ki) of this compound for P-gp. |

| ATPase Activity Assay | Measurement of ATP hydrolysis by P-gp in the presence of a substrate and this compound. nih.gov | Change in the rate of inorganic phosphate release. | Mechanistic insight into how this compound affects the P-gp catalytic cycle. |

High-Throughput Screening Approaches for Analog Evaluation

High-Throughput Screening (HTS) is an essential methodology in drug discovery that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. ucsf.eduall-chemistry.com In the context of this compound research, HTS is employed to evaluate libraries of synthetic analogs to identify derivatives with improved potency, selectivity, or other desirable pharmacological properties.

The process begins with the development of a robust and miniaturized assay, typically in a 96-, 384-, or 1536-well plate format. ucsf.edu For this compound analog evaluation, this would likely be a cell-based assay measuring P-gp inhibition, such as the Calcein AM assay described previously, due to its reliability and fluorescent readout which is amenable to automated plate readers. ucsf.edu

The screening process involves:

Assay Miniaturization: The chosen biological assay is optimized for small volumes to conserve reagents and test compounds. ucsf.edu

Automation: Robotic systems handle the dispensing of cells, compounds, and reagents, ensuring precision and high throughput. ucsf.edu

Data Acquisition: Automated readers measure the assay signal (e.g., fluorescence or luminescence) from each well.

Data Analysis: Sophisticated software is used to process the large volumes of data, identify "hits" (compounds that meet a predefined activity threshold), and flag potential false positives.

Both target-based and phenotype-based screening approaches can be utilized. all-chemistry.com A target-based screen would use an assay that directly measures the interaction with P-gp, such as an ATPase activity assay. A phenotype-based screen would measure a cellular outcome of P-gp inhibition, like the reversal of multidrug resistance in a cancer cell line. all-chemistry.com HTS allows for the systematic exploration of the structure-activity relationship around the this compound scaffold, quickly identifying which chemical modifications enhance its P-gp inhibitory activity and guiding the next round of analog synthesis. nih.gov

Chemoinformatic and Computational Modeling for SAR Prediction

Chemoinformatics and computational modeling are indispensable tools for rational drug design, allowing researchers to analyze and predict Structure-Activity Relationships (SAR). patsnap.comuni-bonn.de These in silico methods help prioritize the synthesis of new this compound analogs, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. patsnap.comnih.gov For this compound analogs, a QSAR model would be built using a dataset of synthesized compounds with experimentally determined P-gp inhibitory potencies.

The process involves:

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or structural features (e.g., number of hydrogen bond donors/acceptors). uni-bonn.de

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, support vector machines) are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds that were not used in the model-building process. nih.gov

A validated QSAR model can then be used to predict the activity of virtual, not-yet-synthesized this compound analogs, guiding medicinal chemists to focus on the most promising candidates. digitellinc.com

Molecular Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations provide a three-dimensional perspective on how this compound and its analogs interact with P-gp at an atomic level. nih.govnih.gov

Molecular Docking: This method predicts the preferred binding orientation of a ligand (this compound analog) within the binding site of a target protein (P-gp). nih.govmdpi.com It uses scoring functions to estimate the binding affinity for different poses. Docking studies can help rationalize the observed SAR by revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to high-affinity binding. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the ligand-protein complex. nih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in P-gp induced by ligand binding. mdpi.comresearchgate.net

By integrating these computational approaches, researchers can build a comprehensive understanding of the this compound SAR, enabling a more efficient, data-driven design of next-generation P-gp inhibitors. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Biosynthetic Genes and Enzymes

Understanding the complete biosynthetic pathway of stipiamide is crucial for its sustainable production and for generating structural analogs. While the total synthesis of this compound has been reported, detailing the chemical steps involved fau.edu, the specific genes and enzymes responsible for its in vivo biosynthesis in Myxococcus stipitatus are not fully elucidated in the provided search results. Natural product biosynthesis often involves complex gene clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and modifying enzymes nih.gov. Identifying the full suite of genes and enzymes involved in this compound biosynthesis would enable heterologous expression and manipulation of the pathway berkeley.eduresearchgate.net. Research in this area would involve genomic analysis of the native producer, gene knockout or overexpression studies, and enzymatic characterization to understand each step of the polyene chain assembly and functionalization. Exploring related Myxococcus species or other polyene-producing microorganisms might also reveal homologous or novel biosynthetic machinery scribd.comfrontiersin.org.

Rational Design of Next-Generation Polyene Modulators

The toxicity of this compound necessitates the design of analogs with improved therapeutic indices fau.eduresearchgate.net. Rational design efforts focus on modifying the this compound structure to enhance efficacy against MDR and reduce toxicity. Studies have already explored structural variants, such as 6,7-dehydrothis compound (B1246146) and a simplified enyne, demonstrating that subtle structural changes can significantly impact toxicity and MDR reversal activity fau.edu. A combinatorial library of polyenes based on (-)-stipiamide has been constructed and evaluated for discovering new MDR reversal agents researchgate.netresearchgate.net. Bivalent homodimeric polyenes based on this compound linked with polyethylene (B3416737) glycol ethers have been synthesized and characterized for their effect on P-gp function, showing that dimerization and optimal spacer length can increase affinity and reverse drug efflux more effectively acs.orgacs.org. Future research will likely involve structure-activity relationship (SAR) studies guided by computational modeling and structural information of the target proteins, such as P-gp researchgate.netacs.orgnih.gov. This could lead to the development of polyene modulators with tailored properties, potentially targeting specific drug transporters or resistance mechanisms nih.gov.

Application of Synthetic Biology for Enhanced Production and Diversification

Synthetic biology offers powerful tools for manipulating biological systems to produce desired compounds adlittle.comnih.gov. Applying synthetic biology to this compound research could involve engineering microbial hosts for enhanced production of this compound or its precursors nih.gov. This might involve optimizing the native biosynthetic pathway in Myxococcus stipitatus or transferring the identified gene cluster into a more tractable host organism like Escherichia coli or Streptomyces species berkeley.eduscribd.com. Furthermore, synthetic biology can be used for diversification of the this compound structure. By introducing modified biosynthetic enzymes or combining modules from different polyketide or non-ribosomal peptide pathways, researchers could generate novel polyene analogs with potentially improved activity or reduced toxicity adlittle.comnih.gov. This could involve combinatorial biosynthesis approaches, where different building blocks or enzymatic domains are swapped or modified to create a library of unnatural this compound derivatives.

Novel Cellular Targets and Pathways (beyond Pgp)

While this compound is known for its activity against P-gp mediated MDR, exploring other cellular targets and pathways could reveal additional therapeutic potential. P-gp is an ATP-binding cassette (ABC) transporter, and other members of this family are also involved in drug resistance and various physiological processes nih.govresearchgate.net. This compound or its analogs might interact with other ABC transporters or different efflux pumps nih.gov. Beyond drug transporters, polyenes can interact with cell membranes and other cellular components fau.edu. Future research could employ high-throughput screening, proteomic, and genetic approaches to identify novel cellular targets or pathways modulated by this compound. Understanding these additional interactions could uncover new applications or provide insights into the mechanisms underlying its observed toxicity or efficacy. Exploring its effects on intracellular bacteria or other cellular processes could also be fruitful core.ac.uk.

Ecological Role and Biosynthetic Adaptations in Native Microorganisms

Investigating the ecological role of this compound in its native environment could provide insights into its biological function and potential applications. Myxococcus stipitatus is a soil bacterium, and natural products produced by microorganisms often play roles in competition, defense, signaling, or adaptation to environmental stresses nih.govfrontiersin.orgresearchgate.netuniversiteitleiden.nl. This compound, as a polyene, might be involved in interactions with other microorganisms, such as fungi or bacteria, or in modulating the behavior of the producing organism itself fau.edufrontiersin.org. Studying the environmental conditions that trigger this compound production and the evolutionary adaptations in the biosynthetic pathway could reveal the selective pressures that shaped its structure and function nih.govresearchgate.netuniversiteitleiden.nl. This ecological perspective can inform strategies for optimizing production in culture and potentially suggest new bioactivities or applications for this compound and its derivatives.

Q & A

Q. How can researchers determine the chemical structure and synthesis pathway of Stipiamide?

To confirm this compound’s structure, employ spectroscopic methods (e.g., NMR for functional groups, mass spectrometry for molecular weight) and X-ray crystallography for stereochemical resolution . For synthesis, follow protocols optimized for yield and purity, such as multi-step organic reactions (e.g., amide coupling, cyclization), and validate intermediates via chromatography (HPLC, TLC) . Reference pharmacopeial guidelines for reproducibility .

Q. What experimental approaches are used to characterize this compound’s basic pharmacological properties?

Use in vitro assays to assess receptor binding affinity (e.g., radioligand displacement assays) and in vivo models for pharmacokinetics (e.g., bioavailability studies in rodents). Quantify potency via dose-response curves (EC50/IC50) and validate results across multiple cell lines to minimize variability . Ensure batch-to-batch consistency by verifying peptide purity (>95%) with HPLC and mass spectrometry .

Q. Which analytical methods are critical for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate assays per ICH guidelines (linearity, LOD/LOQ, precision/accuracy) . For tissue distribution studies, combine LC-MS with isotopic labeling to track metabolite formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Conduct mutagenesis or molecular docking simulations to identify critical binding residues . Synthesize analogs with modified functional groups (e.g., halogen substitutions) and compare bioactivity using standardized assays (e.g., enzyme inhibition kinetics). Tabulate results to correlate structural changes with potency (Table 1) :

| Analog | Modification | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| S-01 | -F substituent | 12.3 | 8.5 |

| S-02 | -Cl substituent | 9.8 | 12.1 |

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or model systems (primary vs. immortalized cells). Perform comparative studies under controlled variables and apply meta-analysis to aggregate findings . Use funnel plots to assess publication bias .

Q. What strategies validate this compound’s synergistic effects with existing therapeutics?

Design combinatorial assays (e.g., checkerboard synergy screens) and calculate fractional inhibitory concentration (FIC) indices. For in vivo validation, use co-administration models and measure biomarkers (e.g., cytokine levels) . Incorporate isobolographic analysis to distinguish additive vs. synergistic effects .

Q. How can computational modeling predict this compound’s metabolic pathways?

Use in silico tools like molecular dynamics simulations to predict cytochrome P450 interactions. Validate predictions with in vitro hepatocyte models and UPLC-QTOF-MS to identify phase I/II metabolites . Cross-reference results with databases (e.g., PubChem, ChEMBL) .

Methodological and Experimental Design Questions

Q. What frameworks ensure rigorous experimental design for this compound studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical relevance and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation . For preclinical studies, include power analysis to determine sample size .

Q. How should researchers address batch variability in this compound samples?

Standardize synthesis protocols (e.g., solid-phase peptide synthesis) and implement quality controls:

- Peptide content analysis (UV-Vis spectroscopy)

- Residual solvent testing (GC-MS)

- Stability studies under accelerated conditions (40°C/75% RH)

Q. What statistical methods are appropriate for interpreting contradictory data in this compound research?

Use multivariate regression to control confounding variables and Bayesian meta-analysis to reconcile conflicting results . For in vitro data, apply Grubbs’ test to identify outliers .

Ethical and Cross-Disciplinary Considerations

Q. How do ethical guidelines impact this compound research involving human subjects?

Adhere to institutional review board (IRB) protocols for informed consent, especially in pharmacokinetic trials. For animal studies, follow ARRIVE guidelines for reporting .

Q. What cross-disciplinary approaches enhance this compound’s therapeutic potential?

Integrate cheminformatics (QSAR modeling) with systems biology (network pharmacology) to identify off-target effects . Collaborate with material scientists to develop nanoformulations for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.